CP-100356 hydrochloride

Descripción

Discovery and Development of CP-100356 Hydrochloride

This compound, a diaminoquinazoline derivative, was developed as a high-affinity inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), two critical efflux transporters associated with multidrug resistance in cancer and infectious diseases. Initially investigated by Pfizer Inc., this compound emerged from efforts to identify selective probes for studying drug transporter interactions in vivo. Its discovery marked a significant advancement in pharmacological tools for distinguishing between P-gp- and BCRP-mediated efflux mechanisms, particularly in preclinical models. Early studies demonstrated its dual inhibitory properties, with half-maximal inhibitory concentrations (IC50) of 0.5 μM for P-gp and 1.5 μM for BCRP in transfected cell lines.

The compound’s utility expanded beyond oncology, with subsequent research revealing its application in viral studies. For instance, this compound was employed to enhance the intracellular concentration of antiviral agents like PF-00835231 by counteracting P-gp-mediated efflux in SARS-CoV-2 research. Despite its discontinuation in clinical development, CP-100356 remains a valuable tool compound for mechanistic studies of transporter proteins.

Chemical Classification and Nomenclature

This compound belongs to the quinazoline class of heterocyclic compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. Its systematic IUPAC name, 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine hydrochloride , reflects its complex substituent pattern (Table 1). The molecule incorporates both quinazoline and isoquinoline moieties, with multiple methoxy groups contributing to its hydrophobicity and target binding affinity.

Table 1: Key Nomenclative and Classification Data

| Property | Detail |

|---|---|

| IUPAC Name | 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine hydrochloride |

| Synonyms | CP-100356 HCl; CP 100356 hydrochloride |

| CAS Registry Number | 142715-48-8 |

| Chemical Family | Diaminoquinazoline derivative |

| Molecular Formula | C31H37ClN4O6 |

Molecular Structure Overview

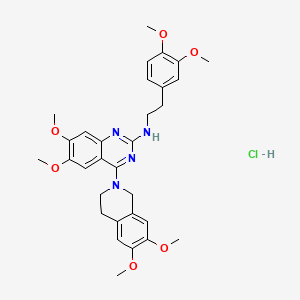

The molecular architecture of this compound features a quinazoline core (positions 1–4) fused to an isoquinoline system (positions 5–8), creating a planar bicyclic framework (Figure 1). Key structural elements include:

- Methoxy Substituents : Six methoxy (-OCH3) groups at positions 6,7 (quinazoline) and 3,4 (isoquinoline and phenethyl side chain), enhancing lipid solubility and π-π stacking interactions.

- Phenethylamine Side Chain : A 2-(3,4-dimethoxyphenyl)ethyl group linked to the quinazoline N2 position, critical for P-gp binding.

- Chloride Counterion : Balances the protonated amine at physiological pH, improving aqueous solubility.

Figure 1: Structural Features of this compound

(Note: A 2D schematic would depict the fused quinazoline-isoquinoline system with methoxy groups and the phenethyl side chain.)

The compound’s stereoelectronic properties are defined by its conjugated π-system and hydrogen-bonding donors/acceptors, enabling interactions with transporter proteins’ substrate-binding pockets.

Historical Evolution of Quinazoline and Isoquinoline Research

Quinazoline chemistry traces its origins to 19th-century investigations into benzopyridine derivatives. August Bischler and Lang first synthesized quinazoline in 1895 via decarboxylation of quinazoline-2-carboxylic acid. Parallel work on isoquinoline, its structural isomer, revealed diverse biological activities among natural alkaloids like morphine and papaverine. These early discoveries laid the groundwork for medicinal applications of heterocyclic systems.

The mid-20th century saw quinazoline derivatives gain prominence as antimalarials and antitumor agents, driven by their ability to intercalate DNA and inhibit enzymatic processes. Isoquinoline research similarly advanced, with the identification of tetrahydroisoquinoline alkaloids as neuromodulators. This compound exemplifies the convergence of these lineages, combining quinazoline’s synthetic versatility with isoquinoline’s pharmacokinetic properties to target efflux transporters.

Modern synthetic strategies, such as the Pomeranz–Fritsch reaction for isoquinolines and Gabriel synthesis for quinazolines, have enabled precise modifications to optimize transporter affinity and selectivity. These advancements underscore the enduring relevance of fused heterocycles in drug discovery.

Propiedades

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHXVYTCMPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746700 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142715-48-8 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of 4-Chloro-6,7-dimethoxyquinazoline

The quinazoline core derives from anthranilic acid derivatives. A validated method involves:

-

Cyclization : Anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ).

-

Chlorination : 3 undergoes reflux with POCl₃ and catalytic DMF, producing 4-chloro-6,7-dimethoxyquinazoline (4 ) in 62.5% yield.

Critical Parameters :

-

POCl₃ acts as both solvent and chlorinating agent.

Dihydroisoquinoline Fragment Preparation

Cyclization of N-Substituted Amides

The dihydroisoquinoline moiety is synthesized via acid-catalyzed cyclization. A representative protocol:

-

Starting Material : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide (III ).

-

Cyclization : III reacts with POCl₃ in acetonitrile at reflux (82°C), yielding 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline (I ) in >98% purity.

Optimization Insights :

-

Solvent Choice : Acetonitrile ensures homogeneity, while toluene reduces side reactions.

-

Catalyst Loading : 1–3 equiv. POCl₃ maximizes yield without over-chlorination.

Coupling and Final Assembly

Amination of 4-Chloroquinazoline

The quinazoline core (4 ) reacts with 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-amine (V ) under nucleophilic aromatic substitution:

Introduction of N-[2-(3,4-Dimethoxyphenyl)ethyl] Side Chain

VI undergoes alkylation with 2-(3,4-dimethoxyphenyl)ethyl bromide:

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Base : Potassium carbonate (K₂CO₃) ensures deprotonation without hydrolysis.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol:

-

Precipitation : Immediate formation of white crystals.

-

Purification : Recrystallization from ethanol/water (9:1) affords the hydrochloride salt in >99% purity.

Comparative Analysis of Methodologies

Key Observations :

-

POCl₃ is universally preferred for chlorination due to high electrophilicity.

-

Acetonitrile in cyclization minimizes byproducts compared to toluene.

-

Triethylamine enhances amination kinetics by scavenging HCl.

Challenges and Mitigation Strategies

-

Over-Chlorination :

-

Low Amination Yields :

-

Salt Hygroscopicity :

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de CP 100356 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

El clorhidrato de CP 100356 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química: Se utiliza para estudiar los mecanismos de transporte y resistencia de los fármacos.

Biología: El compuesto ayuda a comprender la función de las proteínas de transporte en los procesos celulares.

Medicina: Se utiliza en el desarrollo de nuevos agentes terapéuticos mediante el estudio de sus efectos sobre la absorción y distribución de los fármacos.

Industria: El clorhidrato de CP 100356 se utiliza en la industria farmacéutica para el desarrollo y las pruebas de fármacos

Mecanismo De Acción

El clorhidrato de CP 100356 ejerce sus efectos inhibiendo la actividad de la glucoproteína P y la proteína de resistencia al cáncer de mama. Estas proteínas están involucradas en el transporte de varios sustratos a través de las membranas celulares. Al inhibir su actividad, el clorhidrato de CP 100356 aumenta la concentración intracelular de los fármacos, mejorando así su eficacia. El compuesto se une a sitios específicos en estas proteínas, bloqueando su función de transporte .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at the Quinazoline 4-Position

N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride (CAS RN 196603-47-1)

- Structural Difference: Replaces the dihydroisoquinoline-ethyl group with a halogenated (Cl, F) phenyl ring.

- This compound may exhibit stronger kinase inhibition but poorer pharmacokinetics .

6,7-Dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride

- Structural Difference: Substitutes dihydroisoquinoline with a piperazine ring.

- Impact: Piperazine improves blood-brain barrier penetration, making it suitable for CNS targets (e.g., dopamine D2 receptors). However, the lack of a dihydroisoquinoline moiety may reduce selectivity for serotonin receptors .

Variations in the Amine Substituent

6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (CAS RN 179246-08-3)

- Structural Difference: Uses a quinoline core instead of quinazoline and a phenoxyphenyl group.

- Impact: Quinoline’s planar structure may enhance intercalation with DNA or kinase ATP pockets.

N-(4-Methylbenzyl)-6,7-dimethoxyquinazolin-4-amine (CAS RN 477855-29-1)

- Structural Difference : Simplifies the substituent to a benzyl group.

- Impact: Reduced steric bulk improves metabolic stability but likely diminishes receptor affinity due to the absence of the dihydroisoquinoline’s conformational flexibility .

Dihydroisoquinoline-Containing Derivatives

8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione

- Structural Difference: Attaches dihydroisoquinoline to a purine scaffold via a butyl chain.

- Impact : The longer alkyl chain enhances binding to phosphodiesterase 4B1 (PDE4B1) and serotonin 5-HT7 receptors, suggesting the target compound’s ethyl linker may offer a balance between potency and selectivity .

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2,3,4-trimethoxyphenyl)quinazolin-4-amine

Receptor Affinity

- Target Compound: The dihydroisoquinoline and dimethoxyphenyl groups likely confer dual affinity for serotonin (5-HT1A/7) and dopamine D2 receptors, akin to hybrid ligands in .

- Comparison : Piperazine derivatives (e.g., ) show higher D2 receptor activity, while halogenated analogs () prioritize kinase inhibition over neurotransmission.

Enzyme Inhibition

- Phosphodiesterase (PDE) Inhibition: Dihydroisoquinoline-linked compounds () exhibit PDE4B1 inhibition (IC50 < 1 μM), whereas the target compound’s quinazoline core may shift selectivity toward tyrosine kinases (e.g., EGFR or VEGFR) .

- Kinase Selectivity: Quinazoline derivatives with phenoxy groups () show c-Met inhibition, suggesting the target compound’s dimethoxy substitutions could optimize ATP-binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s higher molecular weight and hydrogen bond capacity may limit oral bioavailability compared to simpler analogs.

- Piperazine derivatives exhibit balanced logP values, favoring CNS penetration, while phenoxy-substituted compounds prioritize lipophilicity for membrane interaction .

Actividad Biológica

The compound 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine; hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 491.58 g/mol. The compound features a complex structure that includes isoquinoline and quinazoline moieties, which are known to exhibit various biological activities.

Antipsychotic and Neuroprotective Effects

Recent studies indicate that derivatives of quinazoline compounds, including the one , exhibit antipsychotic properties. For instance, a study highlighted the negative allosteric modulation of the mGlu7 receptor by certain quinazoline derivatives, suggesting potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders . The modulation of this receptor can influence neurotransmitter systems involved in mood regulation and cognition.

Antitumor Activity

The compound's structural similarities with other known antitumor agents suggest potential anticancer activity. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may also enhance the efficacy of existing chemotherapeutics by overcoming multidrug resistance in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It acts as a modulator at glutamate receptors (mGluR), which play crucial roles in synaptic transmission and plasticity.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism and proliferation.

- Signal Transduction Pathways : It potentially alters key signal transduction pathways associated with cell survival and apoptosis.

Study 1: Antipsychotic Activity

A study published in Pharmacology evaluated the effects of various quinazoline derivatives on mGlu7 receptors. Among these, compounds similar to our target compound exhibited significant modulation activity with IC50 values indicating effective receptor engagement .

Study 2: Antitumor Efficacy

In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines. A notable finding was its ability to enhance the cytotoxic effects of doxorubicin in resistant cancer cells, suggesting its potential as an adjuvant therapy .

Data Tables

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

- Methodology : The synthesis of structurally similar polycyclic amines (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives) often involves reflux reactions in anhydrous solvents (e.g., ethanol or THF) with stoichiometric control of reagents like diethylamine or pyrrolidine. Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol or DCM .

- Critical Parameters :

- Temperature control (e.g., 170°C for sealed reactions) to avoid side reactions .

- Use of saturated NaHCO₃ for washing to remove acidic impurities .

- Characterization via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Compare chemical shifts (δ) of aromatic protons (6.5–8.5 ppm for quinazoline/isoquinoline moieties) and methoxy groups (~3.8 ppm) against reference data .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ for hydrochloride salts) with calculated masses (e.g., ±0.001 Da tolerance) .

Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?

- Solubility Profiling :

- Polar Solvents : DMSO (for stock solutions) and ethanol/water mixtures (for dilution).

- Challenges : Hydrochloride salts may exhibit limited solubility in non-polar solvents (e.g., hexane). Pre-saturation studies using UV-Vis spectroscopy at 25°C are recommended to determine working concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of methoxy substitutions in this compound?

- Experimental Design :

- Analog Synthesis : Replace methoxy groups with ethoxy, hydroxy, or halogens (e.g., Cl, Br) at positions 3,4,6,7 of the isoquinoline/quinazoline cores .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to map substituent effects .

Q. What strategies mitigate stability issues during long-term storage of this hydrochloride salt?

- Stability Studies :

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., free base formation) .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of methoxy groups .

Q. How should researchers resolve contradictions in reported biological activity across different assay systems?

- Case Example : If the compound shows nM potency in enzyme assays but µM activity in cell lines, consider:

Membrane Permeability : Measure logP (e.g., octanol/water partitioning) to assess passive diffusion .

Efflux Transporters : Use inhibitors (e.g., verapamil for P-gp) to test if efflux pumps reduce intracellular concentrations .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .

Q. What advanced analytical methods are critical for detecting trace impurities in bulk batches?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.